7-Bromothieno[2,3-c]pyridine is a bicyclic heterocyclic compound containing a thiophene ring fused with a pyridine ring. It serves as a versatile building block in organic synthesis due to the presence of the bromine atom, which allows for various chemical transformations. While its biological activity is not extensively documented, its derivatives have shown potential in medicinal chemistry. Specifically, 7-bromothieno[2,3-c]pyridine is a key intermediate in synthesizing substituted thieno[2,3-c]pyridines, which have shown antitumor potential. []
7-Bromothieno[2,3-c]pyridine is a heterocyclic compound classified under the thieno[2,3-c]pyridine family. It features a bromine atom at the 7-position of the thieno ring, contributing to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.
7-Bromothieno[2,3-c]pyridine can be synthesized from commercially available precursors. It belongs to the broader category of thienopyridines, which are bicyclic compounds known for their diverse biological activities. The compound is often used as a building block in the synthesis of various derivatives aimed at therapeutic applications, particularly in oncology and kinase inhibition.
The synthesis of 7-bromothieno[2,3-c]pyridine typically involves several methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity.
The molecular formula of 7-bromothieno[2,3-c]pyridine is , with a molecular weight of approximately 232.09 g/mol. The structure consists of a thiophene ring fused with a pyridine ring, with a bromine substituent at the 7-position.
7-Bromothieno[2,3-c]pyridine participates in various chemical reactions:
These reactions often require specific catalysts and conditions to ensure high yields and selectivity for desired products. The resulting compounds are then screened for biological activity.
The mechanism of action for compounds derived from 7-bromothieno[2,3-c]pyridine often involves inhibition of specific kinases involved in cell signaling pathways. For instance, certain derivatives have shown potent inhibitory activity against G protein-coupled receptor kinases (GRK2), which play a crucial role in regulating cellular responses .
Studies indicate that these compounds can significantly alter cell cycle progression and induce apoptosis in tumor cells while sparing non-tumor cells from toxicity . This selectivity is vital for developing effective cancer therapies.
Relevant analyses include melting point determination and spectral analysis to confirm purity and structural integrity.
7-Bromothieno[2,3-c]pyridine has several scientific uses:
Palladium-catalyzed Suzuki-Miyaura reactions enable efficient arylation of 7-bromothieno[2,3-c]pyridine. Using PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in DMF with Et₃N as base, coupling with heteroaryl boronates (e.g., pyridyl-, thienyl-) occurs at 100°C under inert atmosphere. This method yields biheteroaryl derivatives (>65% yield) with excellent functional group tolerance, including esters, ketones, and halides [1] [9]. Key advantages include:
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Performance
Heteroaryl Boronate | Catalyst System | Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
Pyridin-3-ylboronic acid | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | 65 | Tricyclic lactone (12%) |
Thiophen-2-ylboronic acid | Pd/C/XPhos | Eucalyptol | 30 | Unidentified (60%) |
Phenylboronic acid | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | 75 | <5% |
Nickel-catalyzed C(sp³)–C(sp²) couplings overcome limitations of β-hydride elimination in alkylzinc reagents. Activated zinc (treated with 1,2-dibromoethane or TMSCl) inserts into alkyl halides to form RZnX, which couples with 7-bromothieno[2,3-c]pyridine using NiCl₂(dppe) (3 mol%) in THF at 60°C. This method constructs sterically congested quaternary centers (e.g., neopentyl, cyclopropylmethyl) in 45–72% yield. Critical considerations:
Acidic cyclization remains a robust route to the thienopyridine core. Treatment of 3-(2-bromothiophenyl)pyridine precursors with ethanolic HCl (5 M) at reflux triggers intramolecular electrophilic cyclization. This forms 7-bromothieno[2,3-c]pyridine as a crystalline hydrochloride salt (mp >300°C), isolated in 85% yield after basification and recrystallization from toluene. The method benefits from:
Ball-milling enables solvent-free C–H alkylation at the C5 position of 7-bromothieno[2,3-c]pyridine. Using Pd(OAc)₂ (2 mol%), Ag₂CO₃ oxidant, and KF as grinding auxiliary, reactions with alkyl iodides (e.g., n-hexyl iodide) complete within 2 hours at 25 Hz frequency. This affords 5-alkylated derivatives in >90% yield with >20:1 regioselectivity. Advantages include:
Table 2: Cyclization and Functionalization Conditions
Method | Reagents/Conditions | Key Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
Ethanolic HCl Cyclization | 5 M HCl, EtOH, reflux, 12 h | 7-Bromothieno[2,3-c]pyridine | 85 | >99% endo |
Mechanochemical C–H | Pd(OAc)₂, Ag₂CO₃, ball mill, 2 h | 5-Hexyl-7-bromothieno[2,3-c]pyridine | 92 | 20:1 (C5:C2) |
Photoredox catalysis facilitates C–H trifluoromethylation and phosphonylation. Irradiation (450 nm blue LED) of 7-bromothieno[2,3-c]pyridine with Ru(bpy)₃Cl₂ (1 mol%), n-Bu₄NI (20 mol%), and Togni’s reagent (CF₃ source) in DCE yields C5-trifluoromethylated analogs (60–75% yield). Nickel co-catalysts enable decarboxylative Giese reactions with N-(acyloxy)phthalimides, forming C5-alkylated products without directing groups. Key features:
Table 3: Photochemical Radical Functionalization Scope
Radical Source | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|
Togni’s reagent (CF₃) | Ru(bpy)₃Cl₂, n-Bu₄NI | 450 nm LED, DCE, 12 h | 5-Trifluoromethyl-7-bromothienopyridine | 75 |
N-(Hexanoyloxy)phthalimide | NiCl₂·glyme/Ru(bpy)₃Cl₂ | N₂, DMF, 24 h | 5-Hexyl-7-bromothienopyridine | 68 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1